Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate
Description
Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate is a synthetic organic compound characterized by a benzoate ester backbone fused with a substituted furan ring. The furan moiety is functionalized with a 3,5-dichlorophenyl group at the 5-position and a methyl group at the 2-position, while the benzoate ester is linked via an amide bond at the 2-position.
Properties
IUPAC Name |
methyl 2-[[5-(3,5-dichlorophenyl)-2-methylfuran-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4/c1-11-16(10-18(27-11)12-7-13(21)9-14(22)8-12)19(24)23-17-6-4-3-5-15(17)20(25)26-2/h3-10H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQGKZXMHKVFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups on the aromatic ring can be reduced to amines.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Agrochemical Analogs (Sulfonylurea Herbicides)
Methyl benzoate derivatives are prevalent in herbicides, particularly sulfonylureas, which inhibit acetolactate synthase (ALS) in plants. Key analogs from include:
Key Differences :
- Core Structure : Unlike sulfonylureas with triazine-sulfonylurea motifs, the target compound features a dichlorophenyl-substituted furan. This may alter binding affinity to ALS or confer resistance to metabolic degradation.
- Bioactivity: Sulfonylureas are potent at nanogram levels, whereas the target’s efficacy remains uncharacterized. Its carboxamido group may enhance stability but reduce water solubility compared to sulfonylureas.
Pharmacological Analogs (Dichlorophenyl-Containing Drugs)
The 3,5-dichlorophenyl group is common in neurokinin and GPCR modulators (). Notable examples:
Key Differences :
- Scaffold Flexibility : SR140333 and SR142801 use piperidine/benzoyl groups for receptor binding, while the target’s rigid furan-carboxamido structure may limit conformational adaptability.
- Lipophilicity : The dichlorophenyl group in the target compound likely enhances membrane permeability, but the benzoate ester could increase metabolic clearance compared to SR analogs.
Research Findings and Hypotheses
Agrochemical Potential
- ALS Inhibition Hypothesis : The carboxamido group may mimic sulfonylurea binding to ALS, but steric hindrance from the furan ring could reduce efficacy. Computational docking studies are needed to validate this .
- Environmental Stability : The dichlorophenyl group may confer resistance to photodegradation, a common issue with triazine-based herbicides.
Pharmacological Potential
- GPCR Targeting : Dichlorophenyl motifs in SR140333 and SR142801 suggest the target compound could interact with neurokinin or serotonin receptors. However, the absence of a basic nitrogen (common in GPCR ligands) may limit activity .
- Synthetic Accessibility : The benzoate ester simplifies synthesis compared to SR analogs, which require chiral resolution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
